

Application Note: Synthesis and Characterization of a Stable Crustacean Cardioactive Peptide (CCAP) Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crustacean Cardioactive Peptide*

Cat. No.: *B564718*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **Crustacean Cardioactive Peptide** (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heart rate, gut motility, molting, and immune responses.[1][2][3][4] Its native form is a cyclic nonapeptide with the sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ and a disulfide bridge between the two cysteine residues.[2] While essential for biological research, the therapeutic and long-term experimental application of native CCAP is limited by its susceptibility to enzymatic degradation. This application note details the synthesis, purification, and characterization of a chemically stabilized CCAP analog, [D-Ala⁵]-CCAP, designed for enhanced resistance to proteolysis while retaining biological activity. We provide comprehensive protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and methods for assessing its stability and bioactivity.

Proposed Stable Analog: [D-Ala⁵]-CCAP

To enhance stability against enzymatic degradation, a common strategy is the substitution of an L-amino acid with its D-enantiomer at a position susceptible to protease cleavage.[5] We propose the substitution of L-Alanine at position 5 with D-Alanine. This modification is designed to sterically hinder protease recognition and cleavage, thereby increasing the peptide's half-life in biological systems.

Table 1: Comparison of Native CCAP and the Stabilized Analog

Feature	Native CCAP	[D-Ala ⁵]-CCAP (Analog)
Sequence	Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH ₂	Pro-Phe-Cys-Asn-D-Ala-Phe-Thr-Gly-Cys-NH ₂
Molecular Formula	C ₄₂ H ₅₇ N ₁₁ O ₁₁ S ₂	C ₄₂ H ₅₇ N ₁₁ O ₁₁ S ₂
Molar Mass	956.10 g/mol	956.10 g/mol
Key Feature	Natural L-amino acid at position 5	Stabilizing D-amino acid at position 5

Synthesis and Purification Workflow

The synthesis of the [D-Ala⁵]-CCAP analog follows a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, followed by cleavage from the resin, cyclization, and purification.[\[6\]](#) [\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the CCAP analog.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of [D-Ala⁵]-CCAP

This protocol is based on the Fmoc/tBu strategy using a Rink Amide resin to yield a C-terminally amidated peptide.[7][9]

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

- Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Base: DIEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- SPPS reaction vessel

Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection: Remove the initial Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) (3 eq.) with HBTU (2.9 eq.), HOBr (3 eq.), and DIEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours. c. Monitor coupling completion using a ninhydrin test. d. Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Thr(tBu), Phe, D-Ala, Asn(Trt), Cys(Trt), Phe, Pro), using the appropriate protected amino acid for each cycle.
- Final Deprotection: After coupling the final amino acid (Proline), perform a final Fmoc deprotection (Step 2).
- Resin Washing and Drying: Wash the completed peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol for Peptide Cleavage and Cyclization

Materials:

- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
- Oxidation Buffer: Ammonium bicarbonate buffer (0.1 M, pH 8.0).
- Cold diethyl ether.

Procedure:

- Cleavage: Add the cold cleavage cocktail to the dried resin and incubate for 3 hours at room temperature with gentle shaking. This step removes side-chain protecting groups and cleaves the peptide from the resin.[\[10\]](#)
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
- Cyclization: a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. b. Stir the solution gently, open to the air, for 24-48 hours. c. Monitor the reaction completion by taking aliquots and analyzing via LC-MS to observe the mass shift corresponding to the loss of two protons.
- Lyophilization: Once cyclization is complete, freeze the solution and lyophilize to obtain the crude cyclic peptide powder.

Protocol for RP-HPLC Purification

Materials:

- Reversed-phase C18 column (preparative or semi-preparative).
- Mobile Phase A: 0.1% TFA in deionized water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[\[11\]](#)
- HPLC system with UV detector.

Procedure:

- Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
- Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.[\[6\]](#)
- Preparative Purification: Scale up the optimized method to a preparative column.
- Gradient Elution: Elute the peptide using the established gradient. Monitor the elution profile at 214 nm and 280 nm.[\[5\]](#)
- Fraction Collection: Collect fractions corresponding to the main peak of interest.
- Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
- Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.[\[11\]](#)[\[12\]](#)

Stability and Bioactivity Assessment Protocol for In Vitro Enzymatic Degradation Assay

This assay compares the stability of the analog to the native peptide in the presence of proteases.[\[13\]](#)[\[14\]](#)

Materials:

- Native CCAP and [D-Ala⁵]-CCAP.
- Protease solution (e.g., a mixture of trypsin and chymotrypsin, or crustacean hemolymph/serum).[\[5\]](#)
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.4).
- Quenching Solution (e.g., 10% TFA).

- LC-MS system.

Procedure:

- Dissolve each peptide in the reaction buffer to a final concentration of 0.5 mg/mL.
- Initiate the degradation by adding the protease solution to the peptide solution.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
- Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.[\[15\]](#)
- Calculate the half-life ($t_{1/2}$) of each peptide by plotting the percentage of remaining peptide against time.

Table 2: Example Stability Data Summary

Peptide	Half-life in vitro (minutes)
Native CCAP	45
[D-Ala ⁵]-CCAP (Analog)	210

Note: Data are representative examples for illustrative purposes.

Protocol for In Vitro Bioactivity Assay (Hepatopancreas Immune Response)

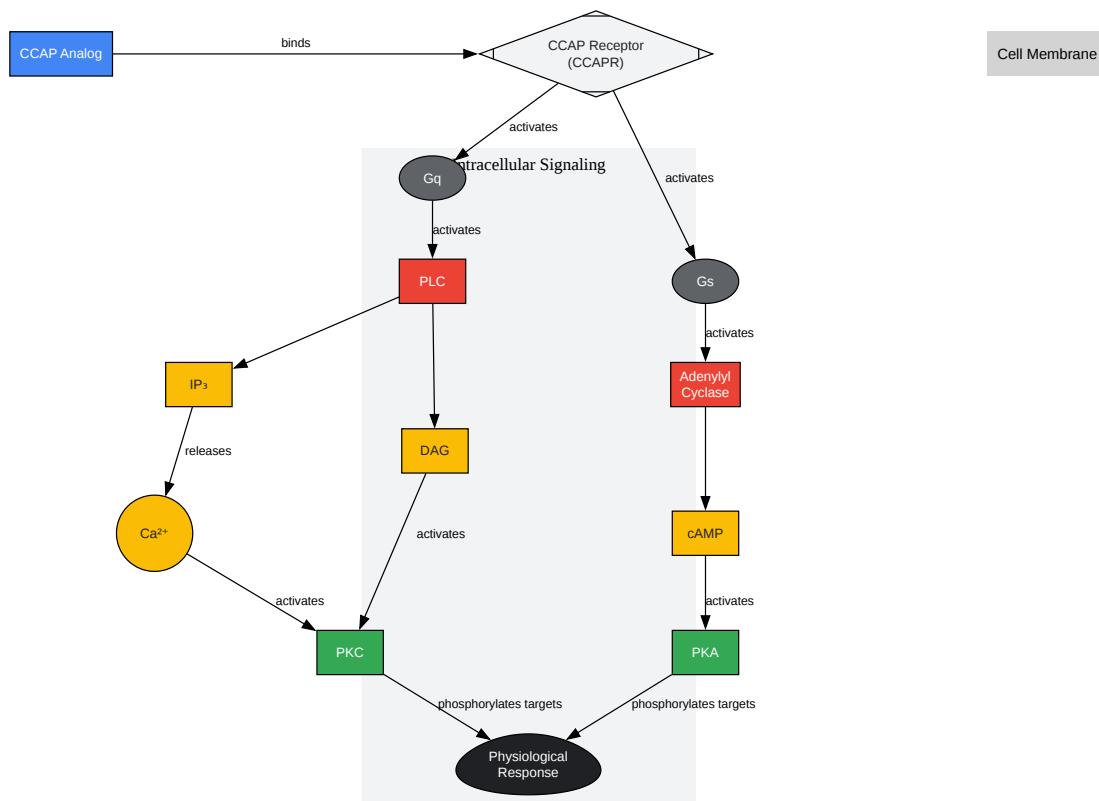
This assay measures the ability of the CCAP analog to stimulate an immune response in crustacean hepatopancreas tissue, a known target of CCAP signaling.[\[1\]](#)[\[3\]](#)

Materials:

- Live intermolt stage crabs (e.g., *Scylla paramamosain*).[\[3\]](#)
- Crustacean physiological saline.
- L-15 culture medium with antibiotics.
- Native CCAP and [D-Ala⁵]-CCAP stock solutions.
- Nitric Oxide (NO) assay kit (Griess reagent).
- RNA extraction kit and qPCR reagents.

Procedure:

- Tissue Preparation: Dissect hepatopancreas tissue from an anesthetized crab under sterile conditions. Wash the tissue with saline and cut it into small fragments (~20 mg).
- In Vitro Culture: Place the tissue fragments in a 24-well plate with L-15 medium and pre-culture for a few hours.[\[3\]](#)
- Peptide Treatment: Treat the tissue fragments with varying concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) of either native CCAP or [D-Ala⁵]-CCAP. Use a media-only control.
- Incubation: Incubate the plates at 26°C for 6-12 hours.
- Endpoint Measurement 1 (NO Production): Measure the concentration of Nitric Oxide in the culture medium using a Griess assay, as NO is an immune signaling molecule stimulated by CCAP.[\[3\]](#)
- Endpoint Measurement 2 (Gene Expression): Extract total RNA from the tissue fragments and perform qPCR to measure the relative expression of immune-related genes (e.g., antimicrobial peptides, NF-κB homologs) known to be upregulated by CCAP.[\[1\]](#)
- Data Analysis: Plot dose-response curves and calculate the EC₅₀ value for each peptide.


Table 3: Example Bioactivity Data Summary

Peptide	EC ₅₀ for NO Production (nM)	Relative Potency
Native CCAP	15.2	100%
[D-Ala ⁵]-CCAP (Analog)	21.5	~71%

Note: Data are representative examples for illustrative purposes.

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G protein-coupled receptor (CCAPR).[\[16\]](#) Ligand binding can activate multiple downstream signaling cascades. Evidence suggests that CCAPR can couple to both Gq and Gs proteins, leading to the mobilization of intracellular calcium (via the PLC/IP₃/DAG pathway) and the accumulation of cyclic AMP (via the Adenylyl Cyclase pathway).[\[16\]](#) These second messengers activate protein kinases (PKC and PKA), which then phosphorylate target proteins to elicit a physiological response, such as muscle contraction or hormone release.

[Click to download full resolution via product page](#)

Caption: The dual signaling pathway of the **Crustacean Cardioactive Peptide** Receptor.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and evaluation of a stabilized CCAP analog, [D-Ala⁵]-CCAP. The introduction of a D-amino acid significantly enhances peptide stability against enzymatic degradation, a critical improvement for applications requiring long-term bioactivity. While a slight reduction in potency may be observed, the substantial increase in half-life makes such analogs valuable tools for physiological studies and potential candidates for the development of novel invertebrate pest control agents or aquaculture therapeutics. The detailed methodologies provided herein can be adapted for the development and characterization of other stabilized peptide analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Possible Role of Crustacean Cardioactive Peptide in Regulating Immune Response in Hepatopancreas of Mud Crab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crustacean cardioactive peptide - Wikipedia [en.wikipedia.org]
- 3. A Possible Role of Crustacean Cardioactive Peptide in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of crustacean cardioactive peptide as a novel insect midgut factor: isolation, localization, and stimulation of alpha-amylase activity and gut contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crustacean cardioactive peptide signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Synthesis and Characterization of a Stable Crustacean Cardioactive Peptide (CCAP) Analog]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b564718#synthesis-of-a-stable-crustacean-cardioactive-peptide-analog>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com